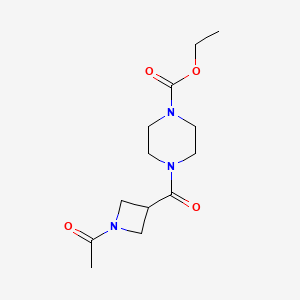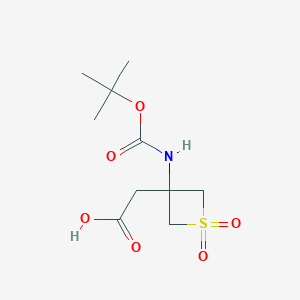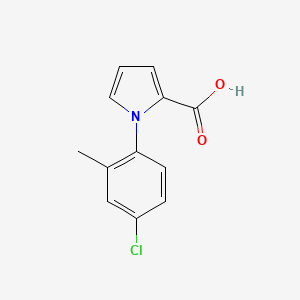![molecular formula C17H14N4OS B3008253 3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-79-3](/img/structure/B3008253.png)
3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic molecule that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential as therapeutic agents .
Synthesis Analysis
The synthesis of related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles typically involves the condensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with various aromatic carboxylic acids or aldehydes in the presence of phosphorus oxychloride or other dehydrating agents . Microwave-assisted synthesis has also been reported as a rapid and efficient method for preparing these compounds . The structures of the synthesized compounds are usually confirmed by spectral data such as IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of similar triazolothiadiazole derivatives has been elucidated using techniques like X-ray crystallography, which provides detailed information about the crystal lattice and molecular conformation . NMR spectroscopy is another pivotal tool used to determine the structure and purity of these compounds .
Chemical Reactions Analysis
The triazolothiadiazole core can undergo various chemical reactions, depending on the substituents present on the ring system. These reactions can be exploited to synthesize a wide range of derivatives with different pharmacological properties . The reactivity of these compounds is influenced by the electron-withdrawing or electron-donating nature of the substituents, which can affect the overall bioactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, such as melting points and solubility, are typically characterized using standard analytical techniques. The presence of different substituents can significantly alter these properties, which in turn can influence the compound's pharmacokinetic profile . Elemental analysis is often used to confirm the composition of the synthesized compounds .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research indicates that derivatives of 3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit significant antimicrobial properties. For instance, a study synthesized various derivatives showing marked inhibition of bacterial and fungal growth, nearly equal to the standards for certain compounds. These derivatives were effective against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Aspergillus niger, Aspergillus nodulans, and Alternaria alternate (C. Sanjeeva Reddy et al., 2010).
Anticancer Applications
Derivatives of this compound have shown promise in anticancer research, with studies demonstrating their ability to inhibit cancer cell growth. For example, a series of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles exhibited moderate to good antiproliferative potency against various cancerous cell lines, such as human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562) cells (D. Chowrasia et al., 2017).
Antioxidant and Anticancer Properties
A particular study explored the in vitro antioxidant property of triazolo-thiadiazoles and their anticancer activity in HepG2 cells, a hepatocellular carcinoma cell line. The compounds exhibited a dose-dependent cytotoxic effect on HepG2 cells, with one of them significantly inhibiting cell growth and inducing apoptosis (D. Sunil et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are enzymes such as carbonic anhydrase and cholinesterase . These enzymes play crucial roles in various biological processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while cholinesterase is essential for nerve function .
Mode of Action
3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the enzymes, leading to changes in the biological processes they regulate .
Biochemical Pathways
The inhibition of carbonic anhydrase and cholinesterase by 3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt the regulation of pH in the body, while the inhibition of cholinesterase can affect nerve signal transmission .
Result of Action
The inhibition of carbonic anhydrase and cholinesterase by 3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can lead to various molecular and cellular effects. For instance, it can disrupt acid-base balance in the body and affect nerve signal transmission . These disruptions can potentially be leveraged for therapeutic purposes, such as in the treatment of diseases related to these enzymes .
Propiedades
IUPAC Name |
3-[(3-methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-12-6-5-9-14(10-12)22-11-15-18-19-17-21(15)20-16(23-17)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSDRUDGGKSEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)



![1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3008187.png)

![2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3008189.png)
![4-[(1S)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B3008190.png)
![N-(3-chloro-2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3008191.png)
![(E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one](/img/structure/B3008193.png)